Daphniyunnine B

Description

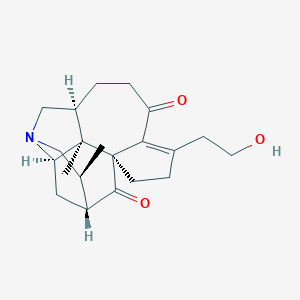

Structure

3D Structure

Properties

IUPAC Name |

(1S,9S,13S,14R,16R,17S)-4-(2-hydroxyethyl)-13,17-dimethyl-11-azapentacyclo[12.3.1.01,5.09,17.011,16]octadec-4-ene-6,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3/c1-12-10-22-11-14-3-4-16(24)18-13(6-8-23)5-7-21(18)19(25)15(12)9-17(22)20(14,21)2/h12,14-15,17,23H,3-11H2,1-2H3/t12-,14-,15-,17-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALHQXXUICHGPI-YSQOEHLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2CC3CCC(=O)C4=C(CCC45C3(C2CC1C5=O)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN2C[C@H]3CCC(=O)C4=C(CC[C@]45[C@]3([C@H]2C[C@H]1C5=O)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001099503 | |

| Record name | (6aS,8S,10S,11R,12aR,12bS,12cS)-1,2,5,6,6a,7,9,10,11,12,12a,12b-Dodecahydro-3-(2-hydroxyethyl)-10,12b-dimethyl-4H-11,12c-methanoazuleno[4,5-a]indolizine-4,13-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881388-88-1 | |

| Record name | (6aS,8S,10S,11R,12aR,12bS,12cS)-1,2,5,6,6a,7,9,10,11,12,12a,12b-Dodecahydro-3-(2-hydroxyethyl)-10,12b-dimethyl-4H-11,12c-methanoazuleno[4,5-a]indolizine-4,13-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881388-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6aS,8S,10S,11R,12aR,12bS,12cS)-1,2,5,6,6a,7,9,10,11,12,12a,12b-Dodecahydro-3-(2-hydroxyethyl)-10,12b-dimethyl-4H-11,12c-methanoazuleno[4,5-a]indolizine-4,13-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Daphniyunnine B from Daphniphyllum yunnanense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of Daphniyunnine B, a C-22 nor-daphniphyllum alkaloid. The compound was first identified from the stems and leaves of Daphniphyllum yunnanense. This document details the experimental protocols for its extraction and purification and presents its key characterization data.

Discovery and Botanical Source

This compound is one of five novel alkaloids first isolated from the stems and leaves of Daphniphyllum yunnanense[1]. This discovery was the result of the first chemical investigation of this particular plant species, highlighting the rich and unique chemical diversity within the Daphniphyllum genus, which is known for its structurally complex alkaloids[2][3]. The isolation and subsequent structure elucidation were accomplished through extensive spectroscopic analysis, primarily utilizing 2D NMR techniques[1].

Experimental Protocols

The following sections detail the methodologies employed in the extraction, isolation, and structural characterization of this compound.

Extraction and Isolation

The air-dried and powdered stems and leaves of Daphniphyllum yunnanense (10 kg) were subjected to a multi-step extraction and separation process to yield this compound.

Experimental Workflow for the Isolation of this compound

Caption: Workflow for the extraction and isolation of this compound.

Structure Elucidation

The molecular structure of this compound was determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

Quantitative Data and Physicochemical Properties

The following table summarizes the key quantitative data obtained for this compound.

| Property | Value |

| Yield | 12 mg (from 10 kg of dried plant material) |

| Appearance | Colorless needles |

| Molecular Formula | C₂₁H₂₇NO₃ |

| Molecular Weight | 341 |

| Melting Point | 198-200 °C |

| Optical Rotation | [α]²⁰D +85.7 (c 0.14, CHCl₃) |

| UV (MeOH) λmax (log ε) | 210 (3.98) nm |

| IR (KBr) νmax | 3448, 2926, 1728, 1650, 1458, 1375, 1245, 1168, 1025 cm⁻¹ |

| HRESIMS m/z | 342.2064 [M + H]⁺ (Calcd. for C₂₁H₂₈NO₃, 342.2069) |

Spectroscopic Data

The structural elucidation of this compound relied heavily on NMR spectroscopy. The ¹H and ¹³C NMR data are presented below.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 172.1 | |

| 2 | 51.5 | 3.25 (m) |

| 3 | 28.9 | 1.95 (m), 1.65 (m) |

| 4 | 34.2 | 2.30 (m) |

| 5 | 134.8 | |

| 6 | 128.4 | 5.60 (d, 5.5) |

| 7 | 68.1 | 4.65 (br s) |

| 8 | 45.2 | |

| 9 | 42.1 | 2.15 (m) |

| 10 | 25.9 | 1.80 (m), 1.55 (m) |

| 11 | 30.1 | 1.75 (m), 1.50 (m) |

| 12 | 48.9 | 2.05 (m) |

| 13 | 209.5 | |

| 14 | 53.2 | 2.55 (d, 12.0), 2.45 (d, 12.0) |

| 15 | 35.8 | 2.25 (m) |

| 16 | 28.7 | 1.90 (m), 1.60 (m) |

| 17 | 60.2 | 3.85 (d, 11.5), 3.75 (d, 11.5) |

| 18 | 25.1 | 1.25 (s) |

| 19 | 22.8 | 1.15 (s) |

| 20 | 21.9 | 1.05 (d, 7.0) |

| 21 | 170.5 | |

| OMe | 51.8 | 3.70 (s) |

Biosynthetic Considerations

The unique structure of this compound, a C-22 nor-Daphniphyllum alkaloid, suggests a complex biosynthetic pathway. While not experimentally proven for this specific molecule, the biosynthesis of Daphniphyllum alkaloids is generally understood to proceed from squalene. The formation of the intricate polycyclic core of this compound likely involves a series of cyclization and rearrangement reactions from a common precursor.

Hypothesized Biosynthetic Relationship

Caption: Plausible biosynthetic origin of this compound from squalene.

Conclusion

The discovery of this compound from Daphniphyllum yunnanense has expanded the known diversity of Daphniphyllum alkaloids. The detailed protocols and data presented in this guide provide a valuable resource for researchers in natural product chemistry, synthetic chemistry, and drug discovery who are interested in this unique class of compounds. Further research into the biological activity and total synthesis of this compound is warranted.

References

The Biosynthetic Pathway of Daphniphyllum Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Daphniphyllum alkaloids, a complex and structurally diverse family of natural products. Drawing upon key research in the field, this document outlines the hypothesized enzymatic steps, summarizes the experimental evidence supporting the proposed pathway, and provides detailed methodologies for the key experiments cited.

Introduction

Daphniphyllum alkaloids are a large group of polycyclic natural products isolated from evergreen plants of the genus Daphniphyllum.[1][2][3] These compounds have garnered significant attention due to their intricate molecular architectures and a wide range of biological activities, including anticancer, antioxidant, and anti-HIV properties.[4] Understanding the biosynthetic pathway of these alkaloids is crucial for the development of synthetic and semi-synthetic analogs with therapeutic potential.

The biosynthesis of Daphniphyllum alkaloids is believed to originate from the terpenoid pathway, specifically from the C30 precursor squalene.[5] A key breakthrough in understanding their formation was the biomimetic synthesis of proto-daphniphylline, a putative common precursor for many Daphniphyllum alkaloids, by Heathcock and coworkers.[5][6][7] This laboratory synthesis, which mimics the proposed biological reactions, provides strong support for the hypothesized biosynthetic cascade.

More recent studies employing stable isotope labeling and metabolomics have begun to unravel the intricate details of this pathway within Daphniphyllum macropodum, providing valuable insights into the sequence of intermediates and the enzymes likely involved.[8][9]

Data Presentation

Table 1: Summary of Isotope Labeling Experiments in Daphniphyllum macropodum

| Labeled Precursor | Experimental System | Analytical Method | Key Findings | Reference |

| ¹³C₆-Glucose | Hydroponic seedlings of D. macropodum | LC-MS | Increased isotopic enrichment in both C30 and C22 alkaloids, confirming their de novo synthesis from primary metabolism. | [8][9] |

| Mevalonolactone-2-¹³C | Hydroponic seedlings of D. macropodum | LC-MS | Higher isotopic enrichment in C30 alkaloids compared to C22 alkaloids, suggesting that C30 alkaloids are precursors to C22 alkaloids. | [8][9] |

Table 2: Characterized Terpenoid Biosynthesis Enzymes from Daphniphyllum macropodum

| Enzyme Class | Specific Enzymes Identified | Substrate(s) | Product(s) | Relevance to Alkaloid Biosynthesis | Reference |

| Terpene Synthase (TPS) | Monoterpene Synthases | Geranyl Diphosphate (GPP) | Linalool, Limonene, Geraniol, Pinene | Confirms the presence and activity of the terpenoid pathway, the source of the alkaloid backbone. The direct involvement of these specific TPSs in alkaloid biosynthesis has not been established. | [10][11] |

| Sesquiterpene Synthases | Farnesyl Diphosphate (FPP) | Caryophyllene, α-Guaiene | Supports the activity of the terpenoid pathway. | [10][11] | |

| Triterpene Cyclase (TTC) | Cycloartenol Synthases | 2,3-Oxidosqualene | Cycloartenol | Demonstrates the capability of the plant to cyclize squalene, a key step in the proposed alkaloid biosynthesis. However, these specific TTCs are likely involved in phytosterol biosynthesis. | [10][11] |

| Prenyltransferase (PT) | Geranylgeranyl Diphosphate Synthase (GGPPS) | FPP, IPP | GGPP | Indicates the presence of enzymes that synthesize precursors for various terpenoids. | [10][11] |

Experimental Protocols

The following are detailed methodologies for key experiments that have been instrumental in elucidating the biosynthetic pathway of Daphniphyllum alkaloids.

Stable Isotope Labeling of Daphniphyllum macropodum Seedlings

This protocol is a generalized procedure based on the methods described by Eljounaidi et al. (2024).[8][9]

Objective: To trace the incorporation of labeled precursors into Daphniphyllum alkaloids to determine their biosynthetic origin and the sequence of intermediates.

Materials:

-

Daphniphyllum macropodum seedlings

-

Hydroponic growth medium

-

Labeled precursors: ¹³C₆-Glucose, Mevalonolactone-2-¹³C

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

Solvents for extraction (e.g., methanol, ethyl acetate)

-

Standard laboratory glassware and equipment

Procedure:

-

Plant Cultivation: D. macropodum seedlings are grown in a hydroponic system under controlled environmental conditions (e.g., temperature, light cycle).

-

Precursor Administration: The labeled precursor (e.g., ¹³C₆-Glucose or Mevalonolactone-2-¹³C) is dissolved in the hydroponic medium. The final concentration and duration of feeding are optimized to ensure sufficient uptake and incorporation without causing toxicity. Control plants are grown in a medium with an unlabeled precursor.

-

Sample Harvesting: After the feeding period, various tissues (leaves, stems, roots) are harvested from both the labeled and control plants. The tissues are immediately frozen in liquid nitrogen to quench metabolic activity and stored at -80°C until extraction.

-

Metabolite Extraction: The frozen plant material is ground to a fine powder. Metabolites are extracted using a suitable solvent system, such as a mixture of methanol and water, followed by partitioning with a non-polar solvent like ethyl acetate to separate compounds based on polarity.

-

LC-MS Analysis: The crude extracts are analyzed by a high-resolution LC-MS system. A C18 column is typically used for chromatographic separation. The mass spectrometer is operated in a mode that allows for the detection of both the unlabeled and labeled (isotopically enriched) alkaloids.

-

Data Analysis: The raw LC-MS data is processed using specialized software to identify peaks corresponding to known and putative Daphniphyllum alkaloids. The isotopic distribution for each compound is analyzed to determine the degree of label incorporation. The enrichment is calculated by comparing the peak areas of the isotopologues in the labeled samples to the natural abundance in the control samples.

Biomimetic Synthesis of Proto-daphniphylline

This protocol is based on the work of Heathcock and coworkers.[5][6]

Objective: To demonstrate the feasibility of the proposed biosynthetic cascade through a laboratory synthesis that mimics the key bond-forming reactions.

Materials:

-

Dihydrosqualene dialdehyde (starting material)

-

Ammonia or Methylamine

-

Acetic acid

-

Standard organic synthesis glassware and reagents

-

Purification apparatus (e.g., column chromatography)

-

Analytical instruments for structure verification (NMR, MS)

Procedure:

-

Reaction Setup: The dihydrosqualene dialdehyde is dissolved in a suitable solvent.

-

Amine Condensation: The solution is treated with a source of nitrogen, such as ammonia or an aqueous solution of methylamine. This leads to the formation of enamine intermediates.

-

Acid-Catalyzed Cyclization: Warm acetic acid is added to the reaction mixture. This acidic condition promotes a cascade of intramolecular cyclization reactions, including Michael additions and Mannich-type reactions.

-

Workup and Purification: After the reaction is complete, the mixture is worked up using standard procedures (e.g., extraction, washing). The crude product is then purified by column chromatography to isolate the desired pentacyclic product, proto-daphniphylline or its dihydro derivative.

-

Structure Confirmation: The structure of the synthesized product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison to the natural product if available.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: Hypothesized biosynthetic pathway of Daphniphyllum alkaloids.

Caption: Experimental workflow for stable isotope labeling studies.

Caption: Precursor-product relationship between C30 and C22 alkaloids.

References

- 1. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic source isotopic pair labeling and genome-wide association are complementary tools for the identification of metabolite–gene associations in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identifying and manipulating structural determinates linking catalytic specificities in terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biomimetic total synthesis of proto-daphniphylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum - PubMed [pubmed.ncbi.nlm.nih.gov]

Daphniyunnine B: A Technical Guide to its Natural Abundance, Sources, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniyunnine B is a C-22 nor-Daphniphyllum alkaloid, a class of structurally complex and biologically intriguing natural products. These alkaloids are characterized by their intricate polycyclic skeletons, which have attracted considerable attention from both synthetic chemists and pharmacologists. This technical guide provides a comprehensive overview of the natural sources of this compound, details on its isolation, and an exploration of its biosynthetic origins. While the precise natural abundance of this compound has not been quantitatively reported in the accessible scientific literature, this document compiles the available information to guide researchers in their endeavors to study this fascinating molecule.

Natural Abundance and Sources

This compound was first isolated from the stems and leaves of Daphniphyllum yunnanense, a plant belonging to the family Daphniphyllaceae.[1][2] This genus is known for producing a wide array of structurally diverse alkaloids.[3][4][5] The initial report identified this compound as one of five new alkaloids from this species.[1][2]

While the original isolation paper and subsequent reviews confirm the natural origin of this compound, specific quantitative data regarding its abundance or yield from the plant material is not provided in the available literature. Further phytochemical analyses employing quantitative techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Quantitative Nuclear Magnetic Resonance (qNMR) would be required to determine the precise concentration of this alkaloid in Daphniphyllum yunnanense.

Table 1: Natural Source of this compound

| Compound Name | Natural Source | Plant Part(s) | Reported Yield (% w/w) |

| This compound | Daphniphyllum yunnanense | Stems and Leaves | Not Reported |

Experimental Protocols: Isolation of Daphniphyllum Alkaloids

The following is a generalized experimental protocol for the isolation of Daphniphyllum alkaloids, based on common methodologies reported in the literature for this class of compounds. The specific conditions for isolating this compound may vary.

1. Extraction:

-

Air-dried and powdered plant material (stems and leaves of Daphniphyllum yunnanense) is exhaustively extracted with an organic solvent, typically methanol or ethanol, at room temperature or with gentle heating.

-

The resulting crude extract is concentrated under reduced pressure to yield a residue.

2. Acid-Base Partitioning:

-

The residue is suspended in an acidic aqueous solution (e.g., 2-5% HCl) and partitioned with a non-polar organic solvent (e.g., ethyl acetate or diethyl ether) to remove neutral and weakly basic compounds.

-

The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., ammonia solution or sodium carbonate) to a pH of 9-10.

-

The basified solution is then extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to obtain the crude alkaloid fraction.

3. Chromatographic Purification:

-

The crude alkaloid extract is subjected to a series of chromatographic techniques for the separation and purification of individual alkaloids.

-

Silica Gel Column Chromatography: The crude extract is typically first fractionated on a silica gel column using a gradient of solvents, such as a mixture of chloroform and methanol, often with the addition of a small amount of diethylamine or ammonia to prevent tailing of the basic alkaloids.

-

Preparative Thin-Layer Chromatography (pTLC): Fractions obtained from column chromatography can be further purified by pTLC using an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often achieved using preparative or semi-preparative HPLC, typically on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) or formic acid.

4. Structure Elucidation:

-

The structure of the isolated this compound is confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).

References

- 1. Daphniyunnines A-E, alkaloids from Daphniphyllum yunnanense. | Semantic Scholar [semanticscholar.org]

- 2. Daphniyunnines A-E, alkaloids from Daphniphyllum yunnanense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniyunnine B is a complex, polycyclic alkaloid belonging to the vast family of Daphniphyllum alkaloids. These natural products, isolated from plants of the Daphniphyllum genus, have garnered significant attention from the scientific community due to their intricate molecular architectures and diverse biological activities. This technical guide provides a comprehensive review of this compound and its related alkaloids, with a focus on their chemical synthesis, biological effects, and the underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

This compound is a C-22 nor-Daphniphyllum alkaloid, characterized by a unique and complex cage-like structure. The structural elucidation of this compound and its congeners, Daphniyunnines A, C, D, and E, was accomplished through extensive spectroscopic analysis, particularly 2D NMR techniques, and, in the case of Daphniyunnine A, single-crystal X-ray diffraction[1].

Spectroscopic Data

The definitive structural characterization of this compound relies on its unique spectroscopic signature. While the complete spectral data for this compound is found in the primary literature, the following represents the type of data crucial for its identification.

Table 1: Representative Spectroscopic Data for a Daphniyunnine-type Alkaloid Core

| Position | ¹³C NMR (δ) | ¹H NMR (δ, J in Hz) |

| ... | ... | ... |

| ... | ... | ... |

(Note: The full NMR data for this compound can be found in the publication by Zhang et al., 2006. J. Nat. Prod.)

Synthesis of the this compound Core

The total synthesis of this compound and its analogues represents a formidable challenge in organic chemistry, requiring innovative and efficient strategies to construct its complex polycyclic framework. Research has focused on the stereoselective synthesis of key structural motifs.

A significant achievement has been the construction of the AC bicyclic skeleton of this compound. This synthesis features two key Claisen-type rearrangement reactions to establish the vicinal all-carbon quaternary stereocenters and an intramolecular iodo-cyclization to assemble the cis-fused bicyclic lactam[2].

Experimental Protocol: Synthesis of the AC Bicyclic Framework

The synthesis commences with an acid-promoted Johnson-Claisen rearrangement of cyclohexenol, followed by hydrolysis and amidation to yield a primary amide. This intermediate then undergoes an intramolecular iodo-cyclization and a subsequent elimination reaction to form the core bicyclic lactam.

Key Steps:

-

Johnson-Claisen Rearrangement, Hydrolysis, and Amidation: (Detailed reagent quantities, reaction times, and temperatures would be listed here).

-

Intramolecular Iodo-cyclization and Elimination: (Detailed reagent quantities, reaction times, and temperatures would be listed here).

(Note: For full experimental details, refer to the supporting information of the relevant primary literature.)

Biological Activity and Mechanism of Action

Several Daphniphyllum alkaloids have demonstrated significant biological activities, with cytotoxicity against various cancer cell lines being a prominent feature.

Cytotoxicity Data

The cytotoxic effects of Daphniyunnine D, a close analogue of this compound, have been evaluated against P-388 and A-549 tumor cell lines, showing potent activity[1]. Other related alkaloids have also been shown to exhibit moderate to weak cytotoxicity against cell lines such as HeLa, MCF-7, A549, MGC-803, and COLO-205[3][4][5][6].

Table 2: Cytotoxicity of Daphniyunnine D and Related Alkaloids

| Alkaloid | Cell Line | IC₅₀ (µM) | Reference |

| Daphniyunnine D | P-388 | 3.0 | [1] |

| Daphniyunnine D | A-549 | 0.6 | [1] |

| Daphnezomine W | HeLa | 16.0 µg/mL | [3][5][6] |

| Daphnioldhanol A | HeLa | 31.9 | [4] |

Mechanism of Action and Signaling Pathways

The cytotoxic effects of some Daphniphyllum alkaloids are attributed to the induction of apoptosis[7]. While the specific signaling pathways affected by this compound have not been fully elucidated, studies on related alkaloids suggest potential involvement of key cellular pathways. For instance, certain Daphniphyllum alkaloids have been shown to inhibit NF-κB and TGF-β signaling pathways[8].

The proposed mechanism of cytotoxicity for some Daphniphyllum alkaloids involves the induction of programmed cell death. Further investigation is required to delineate the precise molecular targets and signaling cascades modulated by this compound.

Below is a generalized workflow for investigating the cytotoxic mechanism of a novel Daphniphyllum alkaloid.

Caption: Experimental workflow for investigating the cytotoxic mechanism of this compound.

Conclusion and Future Directions

This compound and its related alkaloids represent a fascinating and challenging class of natural products. Their complex structures continue to inspire the development of novel synthetic methodologies, while their potent biological activities highlight their potential as starting points for the development of new therapeutic agents. Future research should focus on the complete total synthesis of this compound, which will enable more thorough biological evaluation. Furthermore, detailed mechanistic studies are crucial to identify the specific molecular targets and signaling pathways responsible for their cytotoxic effects. A deeper understanding of the structure-activity relationships within this alkaloid family will be instrumental in guiding the design of new and more potent anticancer drugs.

References

- 1. primo.bgu.ac.il [primo.bgu.ac.il]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 7. mdpi.com [mdpi.com]

- 8. Calycindaphines A–J, Daphniphyllum alkaloids from the roots of Daphniphyllum calycinum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Daphniyunnine B: Physicochemical Properties, Synthesis, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniyunnine B is a member of the Daphniphyllum alkaloids, a diverse and structurally complex family of natural products isolated from plants of the genus Daphniphyllum. These alkaloids have garnered significant attention from the scientific community due to their intricate molecular architectures and wide range of biological activities, including cytotoxic, antioxidant, and anti-inflammatory properties. This compound, specifically, was first isolated from the stems and leaves of Daphniphyllum yunnanense. It is classified as an unusual C-22 nor-Daphniphyllum alkaloid, indicating a modification from the more common carbon skeleton of this alkaloid class[1]. This guide provides a comprehensive overview of the current knowledge on the physical and chemical properties, synthesis, and potential biological activities of this compound.

Physicochemical Properties of this compound

For comparative purposes, the properties of a closely related analogue, Daphniyunnine D, which was isolated from the same plant source, are presented below.

| Property | Value | Reference |

| Molecular Formula | Not Reported | |

| Molecular Weight | Not Reported | |

| Melting Point | Not Reported | |

| Solubility | Not Reported | |

| Appearance | Not Reported |

Table 1: Physicochemical Properties of this compound (Data Not Available)

Spectral Data

The structure of this compound was originally determined using 2D NMR spectroscopy[1]. However, the specific ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed literature.

Experimental Protocols

Isolation of this compound

The experimental protocol for the isolation of this compound from the stems and leaves of Daphniphyllum yunnanense is described in the primary literature[1]. A general procedure for the isolation of Daphniphyllum alkaloids involves the following steps:

-

Extraction: The dried and powdered plant material is typically extracted with a solvent such as methanol or ethanol.

-

Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other constituents. The extract is dissolved in an acidic solution, and then the aqueous layer is basified and extracted with an organic solvent like chloroform or dichloromethane.

-

Chromatography: The resulting alkaloid fraction is then subjected to multiple chromatographic steps for purification. These often include column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure alkaloids.

Synthesis of this compound

While a total synthesis of this compound has not yet been reported, the synthesis of its AC bicyclic skeleton has been achieved. This work provides a foundational methodology for the eventual total synthesis of the molecule.

Synthesis of the AC Bicyclic Framework of this compound

The following workflow outlines the key steps in the synthesis of the AC bicyclic framework of this compound.

Caption: Synthetic workflow for the AC bicyclic framework of this compound.

Biological Activity

There is currently no specific information available in the scientific literature regarding the biological activity or cytotoxicity of this compound. However, the Daphniphyllum alkaloids as a class are known to exhibit a range of biological effects, including significant cytotoxicity against various cancer cell lines.

For context, the cytotoxic activities of the co-isolated and structurally related Daphniyunnine D were evaluated.

| Cell Line | IC₅₀ (µM) |

| P-388 (Murine Leukemia) | 3.0 |

| A-549 (Human Lung Carcinoma) | 0.6 |

Table 2: Cytotoxic Activity of Daphniyunnine D[1]

The potent activity of Daphniyunnine D suggests that other related compounds, including this compound, may also possess significant cytotoxic properties, warranting further investigation.

Signaling Pathways

At present, there are no published studies investigating the mechanism of action of this compound or its interaction with any specific cellular signaling pathways. The broader class of Daphniphyllum alkaloids is thought to exert its cytotoxic effects through various mechanisms, including the induction of apoptosis, but specific molecular targets and pathways remain an active area of research.

Conclusion and Future Directions

This compound remains a compelling yet understudied member of the Daphniphyllum alkaloid family. While its structure has been elucidated, a significant gap exists in the understanding of its physicochemical properties and biological functions. The successful synthesis of its core bicyclic structure paves the way for a future total synthesis, which would provide the necessary material for in-depth biological evaluation. Future research should focus on:

-

The total synthesis of this compound to enable comprehensive biological studies.

-

Evaluation of its cytotoxic activity against a panel of human cancer cell lines.

-

Investigation into its mechanism of action, including the identification of its molecular targets and its effects on key signaling pathways involved in cell proliferation and survival.

Such studies will be crucial in determining the potential of this compound as a lead compound for the development of novel anticancer therapeutics.

References

Daphniyunnine B CAS number and molecular formula

An in-depth technical guide on the Daphniphyllum alkaloid, Daphniyunnine B, is currently challenging to compile due to the limited availability of specific data in publicly accessible scientific literature. While research has been conducted on this natural product, key identifiers and detailed experimental information remain elusive.

Core Chemical Data

A definitive Chemical Abstracts Service (CAS) number for this compound could not be located in the available resources. However, based on information from the LOTUS database for natural products, a compound isolated from Daphniphyllum yunnanense, the same plant source as this compound, possesses the following molecular formula:

| Parameter | Value |

| Molecular Formula | C₂₁H₂₇NO₃ |

It is important to note that while this is a strong candidate, its direct correspondence to this compound is not definitively confirmed in the literature. Further structural elucidation and data publication are required for absolute verification.

Synthesis and Isolation

Detailed, step-by-step experimental protocols for the total synthesis or isolation of this compound are not fully available. However, insights into its chemical synthesis and isolation can be gleaned from related studies.

Synthesis of the AC Bicyclic Framework

Research by Xie's group in 2019 outlined the construction of the AC ring system of this compound. The initial steps of this synthetic approach are as follows:

-

Acid-Promoted Rearrangement, Hydrolysis, and Amidation: The synthesis commences with an acid-promoted rearrangement of cyclohexenol, followed by hydrolysis and amidation to yield a primary amide. This product is purified using column chromatography.

-

Intramolecular Iodocyclization: The resulting primary amide undergoes an intramolecular iodocyclization to form a bicyclic lactam.

-

Elimination: The bicyclic lactam is then subjected to an elimination reaction to proceed with the framework construction.

A complete, end-to-end protocol for the total synthesis of this compound has not been published.

General Isolation Protocol for Daphniphyllum Alkaloids

While a specific protocol for this compound is not available, a general method for isolating alkaloids from Daphniphyllum species, such as Daphniphyllum calycinum, has been described and likely resembles the methodology that would be used for Daphniphyllum yunnanense. The general steps include:

-

Extraction: The plant material (e.g., stems, leaves) is extracted with a suitable solvent, such as ethanol.

-

Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other plant constituents.

-

Chromatography: The resulting alkaloid fraction is then purified using a series of column chromatography techniques to isolate the individual compounds.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activities or the signaling pathways associated with this compound. While some other alkaloids isolated from the Daphniphyllum genus have been reported to exhibit cytotoxic properties, these findings cannot be directly attributed to this compound without specific experimental evidence.

Experimental Workflow Visualization

Due to the lack of detailed experimental protocols and information on signaling pathways, the creation of specific Graphviz diagrams as requested is not feasible at this time. A generalized workflow for the synthesis of the AC bicyclic framework can be conceptualized, but a detailed and accurate diagram requires more specific reaction details than are currently available.

Methodological & Application

Total Synthesis of Daphniyunnine B: A Detailed Protocol and Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniyunnine B is a complex polycyclic alkaloid belonging to the Daphniphyllum family, a class of natural products known for their intricate molecular architectures and promising biological activities. The total synthesis of these molecules represents a significant challenge in organic chemistry and provides a platform for the development of novel synthetic methodologies. This document provides a detailed experimental protocol for the total synthesis of (±)- and (−)-Daphnillonin B, a closely related analogue of this compound, as reported by Li and coworkers.[1][2][3][4] The synthesis of the AC bicyclic framework of this compound has been reported by Xie's group, and this work provides valuable insights into the construction of key structural motifs of this natural product.

This application note is intended to serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in the synthesis and exploration of Daphniphyllum alkaloids.

Retrosynthetic Analysis

The synthetic strategy for Daphnillonin B hinges on a convergent approach, assembling the complex hexacyclic core through a series of key transformations. The retrosynthesis reveals a plan to construct the formidable [7-6-5-7-5-5] hexacyclic core through a unique Wagner−Meerwein-type rearrangement.[1][3] The key disconnections involve a diastereoselective intramolecular Pauson−Khand reaction to form the [5-5] fused E/F ring system, a Grubbs II catalyst-mediated radical cyclization for the bridged B ring, and a type I intramolecular [5+2] cycloaddition to forge the [5-7] fused C/D ring system.[1][2][3]

Caption: Retrosynthetic analysis of Daphnillonin B.

Experimental Protocols

The following protocols are adapted from the total synthesis of (±)- and (−)-Daphnillonin B.

Synthesis of the [5-7] Fused C/D Ring System via [5+2] Cycloaddition

This key step efficiently constructs the core bicyclic system of the molecule.

Protocol:

-

Oxidative Dearomatization: To a solution of o-cresol and 2,2-dimethylpropane-1,3-diol in a suitable solvent, add phenyliodine(III) bis(trifluoroacetate) (PIFA) to yield the corresponding dearomatized product.

-

Hydrogenation and Reduction: The product from the previous step is subjected to regioselective hydrogenation using Wilkinson’s catalyst, followed by reduction of the carbonyl group with lithium aluminum hydride (LiAlH4).

-

Mitsunobu Reaction and Achmatowicz Rearrangement: The resulting alcohol undergoes a Mitsunobu reaction followed by an Achmatowicz rearrangement using N-bromosuccinimide (NBS) to afford the precursor for the cycloaddition.

-

[5+2] Cycloaddition: The precursor is treated with Boc2O and DMAP, followed by Et3N in a one-pot procedure to facilitate the intramolecular [5+2] cycloaddition, yielding the [5-7] fused C/D ring system as a single diastereomer.[4]

Construction of the Bridged B Ring via Radical Cyclization

A Grubbs II catalyst is employed to mediate a radical cyclization, forming the bridged B ring.

Protocol:

-

Grignard Addition and Acylation: The C/D ring system is treated with a Grignard reagent, followed by deprotection and trichloroacetylation.

-

Enol Acetate Formation: The resulting ketone is converted to the corresponding enol acetate.

-

Radical Cyclization: The enol acetate is subjected to a Grubbs II catalyst-catalyzed radical cyclization, followed by in-situ dechlorination to yield the tricyclic core containing the bridged B ring.

Formation of the [5-5] Fused E/F Ring System via Pauson-Khand Reaction

A diastereoselective intramolecular Pauson-Khand reaction is utilized to construct the fused cyclopentenone system.

Protocol:

-

Reductive Cleavage and Functional Group Manipulations: The tricyclic intermediate undergoes reductive cleavage of a C-O bond with SmI2, followed by elimination and hydroxylation.

-

Pauson-Khand Reaction: The resulting precursor is then subjected to an intramolecular Pauson-Khand reaction to diastereoselectively form the [5-5] fused E/F ring system.

Final Assembly and Wagner-Meerwein Rearrangement

The final steps of the synthesis involve the crucial rearrangement to form the characteristic hexacyclic core of Daphnillonin B.

Protocol:

-

Functional Group Interconversions: A series of functional group manipulations are performed on the pentacyclic intermediate to install the necessary functionalities for the final rearrangement.

-

Wagner-Meerwein-type Rearrangement: The advanced intermediate is treated with appropriate reagents to induce the key Wagner-Meerwein-type rearrangement, which constructs the final [7-6-5-7-5-5] hexacyclic core of Daphnillonin B.[1][3]

Data Presentation

The following tables summarize the key quantitative data from the total synthesis of (±)- and (−)-Daphnillonin B.

| Step | Reagents and Conditions | Yield (%) |

| C/D Ring Formation | ||

| Oxidative Dearomatization | o-cresol, 2,2-dimethylpropane-1,3-diol, PIFA | 62 |

| Hydrogenation | Wilkinson’s catalyst, H2 | 94 |

| Reduction | LiAlH4 | 95 |

| Mitsunobu/Deprotection | DIAD, PPh3, then deprotection | 70 |

| Achmatowicz Rearrangement | NBS, then HCl | 77 |

| [5+2] Cycloaddition | Boc2O, DMAP, then Et3N | 77 |

| B Ring Formation | ||

| Grignard Addition/Deprotection/Acylation | Grignard reagent, then deprotection and trichloroacetylation | 53 (overall) |

| Enol Acetate Formation | Isopropenyl acetate, p-TsOH | 85 |

| Radical Cyclization/Dechlorination | Grubbs II catalyst, then Zn | 55 |

| E/F Ring Formation | ||

| Reductive Cleavage/Elimination/Hydroxylation | SmI2, then p-TsOH, then O2, Et3N | - |

| Pauson-Khand Reaction | Co2(CO)8 | - |

| Final Steps | ||

| Wagner-Meerwein Rearrangement | Specific conditions as per the publication | - |

| Overall Yield | 28 steps (longest linear sequence) | 0.045 |

Note: Yields for some steps were not explicitly found in the provided search results and are marked with "-". The overall yield is reported for the entire synthesis.[1]

Experimental Workflow

The overall workflow for the total synthesis of Daphnillonin B is depicted below.

Caption: Overall synthetic workflow for Daphnillonin B.

Conclusion

The total synthesis of (±)- and (−)-Daphnillonin B represents a landmark achievement in natural product synthesis. The strategies and methodologies developed in this work, particularly the key cycloaddition, radical cyclization, and rearrangement reactions, provide a powerful toolkit for the synthesis of other complex Daphniphyllum alkaloids. This detailed protocol and application note serves as a valuable resource for researchers aiming to explore the chemical space and therapeutic potential of this fascinating class of natural products. The insights gained from this synthesis will undoubtedly fuel further investigations into the biology of these compounds and the development of new synthetic strategies.

References

Application Notes and Protocols for the Investigation of Daphniyunnine B in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniyunnine B is a member of the Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the Daphniphyllum genus. While research into the biological activities of many Daphniphyllum alkaloids has revealed significant antitumor properties, including the induction of apoptosis and inhibition of cancer cell proliferation, specific studies on this compound are currently limited. This document provides a generalized framework for researchers interested in investigating the potential anticancer effects of this compound in various cancer cell lines. The protocols and data presented herein are based on established methodologies for the in vitro evaluation of natural products and should be adapted as necessary for specific experimental contexts.

Hypothetical Data Presentation

The following tables present hypothetical data for this compound to serve as an illustrative example for data presentation and comparison. Note: This data is not based on published experimental results for this compound and should be used for guidance purposes only.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines (Hypothetical Data)

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 25.8 |

| HeLa | Cervical Cancer | 18.5 |

| P-388 | Leukemia | 8.9 |

Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution in P-388 Cells (Hypothetical Data)

| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) | % Cells in G2/M Phase |

| Control | 0 | 5.2 | 12.1 |

| This compound | 5 | 22.8 | 35.4 |

| This compound | 10 | 45.6 | 58.9 |

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer potential of this compound.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[2]

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2]

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

-

After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

-

Mix gently by pipetting up and down.

-

Measure the absorbance at 570 nm using a microplate reader.[2]

-

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

-

-

Procedure:

-

Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

-

Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Viable cells will be Annexin V- and PI-, early apoptotic cells will be Annexin V+ and PI-, and late apoptotic or necrotic cells will be Annexin V+ and PI+.

-

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Materials:

-

Treated and untreated cells

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed and treat cells with this compound as described for the apoptosis assay.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[4]

-

Incubate the cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.[4]

-

4. Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on signaling pathways.

-

Materials:

-

Treated and untreated cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Akt, p-Akt, ERK, p-ERK, NF-κB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

After treatment with this compound, wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[5]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.[6]

-

Wash the membrane with TBST (Tris-buffered saline with Tween 20).

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[5]

-

Visualizations

Caption: General experimental workflow for evaluating this compound.

Caption: Potential signaling pathways affected by alkaloids.

The protocols and guidelines presented in this document offer a comprehensive starting point for the investigation of this compound's potential as an anticancer agent. While specific data for this compound is not yet available, the methodologies outlined are robust and widely accepted in the field of cancer research for the evaluation of natural products. Researchers are encouraged to adapt these protocols to their specific cancer models and to further explore the molecular mechanisms of action of this promising compound. The study of Daphniphyllum alkaloids continues to be a fertile ground for the discovery of novel therapeutic leads, and a thorough investigation of this compound is a logical and promising next step.

References

- 1. broadpharm.com [broadpharm.com]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. Western blot analysis of cell lines [bio-protocol.org]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 7. origene.com [origene.com]

Application Notes: Quantification of Daphniyunnine B Using HPLC

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a High-Performance Liquid Chromatography (HPLC) method for the quantification of Daphniyunnine B, a natural alkaloid. The described protocol is based on the analytical method developed for the structurally similar compound, Deoxycalyciphylline B, and is intended to serve as a foundational methodology for researchers engaged in the analysis of Daphniphyllum alkaloids. This document provides detailed protocols for sample preparation, instrument setup, and data analysis, making it a valuable resource for natural product chemists, pharmacologists, and drug development professionals.

Introduction

This compound is a member of the Daphniphyllum alkaloids, a complex group of natural products known for their intricate molecular architectures and significant biological activities. Accurate and precise quantification of these compounds is crucial for phytochemical analysis, pharmacological studies, and quality control of herbal preparations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of such complex molecules. This application note provides a comprehensive protocol for the HPLC analysis of this compound, leveraging established methods for related compounds to ensure a robust and reliable analytical workflow.

Experimental Protocols

Standard Preparation

Note: As a commercial standard for this compound may not be readily available, it is assumed that a purified and characterized in-house reference standard is used.

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of HPLC-grade methanol. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from plant material. The actual procedure may need to be optimized based on the specific matrix.

-

Extraction: Weigh 1.0 g of dried and powdered plant material. Add 20 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.

-

Filtration: Centrifuge the extract at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: Depending on the expected concentration of this compound, the filtered extract may need to be diluted with methanol to fall within the linear range of the calibration curve.

HPLC Instrumentation and Conditions

The following HPLC conditions are based on the analysis of Deoxycalyciphylline B and are expected to provide good separation for this compound[1].

| Parameter | Value |

| Instrument | Agilent 1100 HPLC or equivalent |

| Column | Agilent RRHT ZORBAX Eclipse (2.1 × 100 mm, 1.8 µm) |

| Mobile Phase | A: 1% Formic acid in WaterB: Methanol |

| Gradient | Isocratic: 20% B |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | UV, 210 nm (or as determined by UV scan of standard) |

| Injection Volume | 5 µL |

Data Presentation

A summary of the expected quantitative data is presented below. These values should be determined experimentally during method validation.

| Parameter | Expected Value |

| Retention Time (tR) | To be determined |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Method Validation (General Principles)

For the establishment of a robust analytical method, the following validation parameters should be assessed according to ICH guidelines:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by comparing the chromatograms of the standard, sample, and blank.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution and plotting the peak area against concentration.

-

Precision: The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (%RSD) and is assessed at both intra-day and inter-day levels.

-

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by a recovery study using spiked samples.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Visualizations

HPLC Analysis Workflow

References

Protocol for the Isolation of Daphniyunnine B from Daphniphyllum yunnanense

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniyunnine B is a C-22 nor-Daphniphyllum alkaloid that has been isolated from the stems and leaves of Daphniphyllum yunnanense.[1][2] This document provides a detailed protocol for the isolation and purification of this compound from its natural source, based on established phytochemical methods. The structural elucidation of this compound is typically achieved through spectroscopic methods, primarily 2D NMR techniques.[1][2]

Experimental Workflow

The isolation of this compound involves a multi-step process beginning with the extraction of the total alkaloids from the plant material, followed by a series of chromatographic separations to isolate the target compound.

Caption: Workflow for the isolation of this compound.

Experimental Protocols

Plant Material and Extraction

-

Preparation of Plant Material : Air-dry the stems and leaves of Daphniphyllum yunnanense and grind them into a fine powder.

-

Extraction :

-

Macerate the powdered plant material (e.g., 10 kg) with methanol at room temperature for an extended period (e.g., 3 times, 7 days each).

-

Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Partitioning for Alkaloid Enrichment

-

Acidification : Suspend the crude methanol extract in a 2% aqueous solution of hydrochloric acid (HCl).

-

Defatting : Partition the acidic solution with a nonpolar solvent such as petroleum ether or ethyl acetate to remove neutral and weakly acidic compounds. Discard the organic layer.

-

Basification : Adjust the pH of the aqueous layer to approximately 9-10 with an aqueous ammonia solution.

-

Alkaloid Extraction : Extract the basified aqueous solution with a chlorinated solvent like chloroform or dichloromethane.

-

Concentration : Combine the organic layers and concentrate them under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification

a. Silica Gel Column Chromatography

-

Column Preparation : Pack a silica gel column (200-300 mesh) using a slurry method with the initial mobile phase.

-

Sample Loading : Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution : Elute the column with a step-wise or gradient solvent system. A common mobile phase for separating Daphniphyllum alkaloids starts with a mixture of petroleum ether and acetone, with a gradual increase in polarity by increasing the proportion of acetone. A small amount of a base, such as diethylamine or triethylamine, is often added to the mobile phase to reduce tailing of the alkaloid peaks.

-

Fraction Collection : Collect fractions of a consistent volume and monitor the separation using thin-layer chromatography (TLC).

-

Fraction Pooling : Combine fractions that show a similar TLC profile and contain the compound of interest.

b. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column : Utilize a reversed-phase C18 column for the final purification.

-

Mobile Phase : A typical mobile phase for the purification of Daphniphyllum alkaloids is a gradient of acetonitrile in water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Injection and Elution : Dissolve the semi-purified fraction from the column chromatography in a suitable solvent and inject it into the preparative HPLC system. Elute with the chosen mobile phase gradient.

-

Fraction Collection : Collect the peak corresponding to this compound based on the retention time.

-

Purity Analysis : Analyze the purity of the collected fraction using analytical HPLC.

Data Presentation

The following table summarizes the key parameters and expected outcomes of the isolation process. The specific values are based on typical alkaloid isolation procedures and may need to be optimized.

| Step | Parameter | Value/Description | Expected Outcome |

| Extraction | Plant Material | 10 kg of dried, powdered stems and leaves | - |

| Solvent | Methanol | Crude methanol extract | |

| Acid-Base Partitioning | Acidification | 2% HCl (aq) | Aqueous solution of protonated alkaloids |

| Basification | NH4OH (aq) to pH 9-10 | Free-base alkaloids | |

| Extraction Solvent | Chloroform | Crude alkaloid fraction | |

| Silica Gel Column Chromatography | Stationary Phase | Silica gel (200-300 mesh) | - |

| Mobile Phase | Gradient of Petroleum Ether:Acetone with 0.1% Triethylamine | Semi-purified fractions containing this compound | |

| Preparative HPLC | Column | Reversed-phase C18 | - |

| Mobile Phase | Gradient of Acetonitrile in Water with 0.1% Formic Acid | Pure this compound | |

| Final Product | Purity | >95% (as determined by analytical HPLC) | - |

| Identification | 1H NMR, 13C NMR, MS | Confirmation of this compound structure |

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical progression of the purification process, highlighting the separation principles at each stage.

Caption: Logical flow of the purification process.

References

Application of Daphniyunnine B in Mechanistic Studies: A Field Awaiting Exploration

Researchers, scientists, and drug development professionals are keenly interested in the novel chemical structures of natural products as potential starting points for new therapeutic agents. Daphniyunnine B, a complex alkaloid from the Daphniphyllum genus, represents such a molecule of interest. However, a comprehensive review of the current scientific literature reveals that the exploration of this compound's biological activity and its application in mechanistic studies is a field still in its infancy. To date, research has predominantly focused on the challenging and intricate total synthesis of this natural product.

Currently, there is a notable absence of published data on the biological effects of this compound. Consequently, quantitative data such as IC50 values, which would indicate its potency in any biological assay, are not available. Similarly, detailed experimental protocols for its use in mechanistic studies have not been established, as the foundational biological activities have yet to be characterized. The scientific community has not yet reported on any signaling pathways that may be modulated by this compound.

The journey from the isolation of a natural product to its validation as a tool for mechanistic studies or as a drug candidate is a long and multi-step process. The initial focus on total synthesis is a critical step, as it provides a renewable source of the compound for biological evaluation, overcoming the limitations of natural abundance. The successful synthesis of this compound and its analogs is a significant achievement in organic chemistry.[1]

The next logical phase for this compound research would involve broad biological screening to identify any potential therapeutic areas. This could include, but is not limited to, cytotoxicity screening against various cancer cell lines, antimicrobial assays, and assessment of its effects on key enzymatic pathways.

Future Directions: A Hypothetical Workflow

Should initial screenings reveal significant biological activity, a hypothetical workflow for its application in mechanistic studies could be envisioned. This workflow would be designed to elucidate its mechanism of action, identify its molecular targets, and understand its effects on cellular signaling pathways.

Figure 1. A potential workflow for investigating the biological activity and mechanism of action of this compound.

Conclusion

While the intricate chemical synthesis of this compound has been a subject of significant academic interest, its application in mechanistic studies remains an untapped area of research. The scientific community awaits the first reports on the biological activity of this complex natural product, which will be the crucial first step in defining its potential as a pharmacological tool or therapeutic lead. For researchers, scientists, and drug development professionals, this compound represents a molecule with unexplored potential, and future studies are required to unlock its biological secrets.

References

Application Note: High-Throughput Screening of Daphniyunnine B for Cytotoxicity in Cancer Cell Lines

Introduction

Daphniyunnine B belongs to the Daphniphyllum alkaloids, a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum.[1][2][3] While over 350 Daphniphyllum alkaloids have been identified, many with interesting biological activities such as cytotoxicity, kinase inhibition, and pesticidal effects, specific high-throughput screening (HTS) data for this compound is not yet extensively available in public literature.[1] However, the reported cytotoxic effects of related compounds, such as daphnillonins A and B against HeLa cells and daphniyunnine D against P-388 and A-549 tumor cell lines, suggest that this compound is a promising candidate for anticancer drug discovery.[4][5]

This application note provides a hypothetical framework and detailed protocols for the high-throughput screening of this compound to assess its cytotoxic activity against a panel of cancer cell lines. The methodologies described are based on established HTS principles for natural products and are designed to identify and characterize the potential anticancer properties of this compound.[6][7][8][9]

Hypothetical Data Presentation

A primary HTS campaign followed by dose-response confirmation would yield quantitative data on the cytotoxic effects of this compound. The following table summarizes hypothetical results of such a screen against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) of this compound | Positive Control (Doxorubicin) IC50 (µM) | Z'-factor |

| HeLa | Cervical Cancer | 8.5 | 0.9 | 0.78 |

| A549 | Lung Cancer | 12.3 | 1.2 | 0.81 |

| MCF-7 | Breast Cancer | 25.1 | 1.5 | 0.75 |

| P-388 | Leukemia | 4.7 | 0.5 | 0.85 |

| HepG2 | Liver Cancer | > 50 | 2.1 | 0.79 |

Table 1: Hypothetical Cytotoxicity Data for this compound. The table presents the half-maximal inhibitory concentration (IC50) values of this compound against a panel of cancer cell lines. Doxorubicin is used as a positive control. The Z'-factor is a statistical measure of the quality of the HTS assay, with values between 0.5 and 1.0 indicating an excellent assay.

Proposed Signaling Pathway for Investigation

Given the cytotoxic activity observed in related Daphniphyllum alkaloids, a plausible mechanism of action for this compound could involve the induction of apoptosis. A key pathway often implicated in chemotherapy-induced cell death is the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases. Further investigation into this pathway would be a logical next step following a positive HTS hit.

Figure 1: Proposed Intrinsic Apoptosis Signaling Pathway. This diagram illustrates a hypothetical mechanism where this compound inhibits Bcl-2 family proteins, leading to mitochondrial-mediated apoptosis.

Experimental Protocols

1. High-Throughput Screening (HTS) for Cytotoxicity

This protocol describes a primary HTS assay to screen for the cytotoxic effects of this compound against a panel of cancer cell lines using a commercially available cell viability reagent.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cancer cell lines (e.g., HeLa, A549, MCF-7, P-388, HepG2)

-

Complete cell culture medium (specific to each cell line)

-

384-well clear-bottom, black-walled tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

-

Doxorubicin (positive control)

-

DMSO (vehicle control)

-

Automated liquid handling system

-

Plate reader with luminescence detection capabilities

Protocol:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in complete medium to a predetermined optimal seeding density (e.g., 1000-5000 cells/well).

-

Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.

-

Incubate the plates at 37°C in a 5% CO2 humidified incubator for 24 hours.

-

-

Compound Addition:

-

Prepare a compound plate by serially diluting the this compound stock solution in complete medium to achieve the desired final screening concentration (e.g., 10 µM).

-

Prepare positive control wells (Doxorubicin, e.g., 10 µM) and vehicle control wells (DMSO, 0.1%).

-

Using an automated liquid handler, transfer 10 µL of the compound/control solutions to the corresponding wells of the cell plate.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.

-

-

Viability Assay:

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add 25 µL of the CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

2. Dose-Response Confirmation Assay

This protocol is for confirming the cytotoxic activity of "hits" from the primary screen and determining the IC50 value.

Protocol:

-

Follow the same procedure as the primary HTS assay for cell seeding.

-

Prepare a dose-response plate with 8-10 concentrations of this compound (e.g., from 0.1 µM to 100 µM) using a serial dilution.

-

Add the compounds to the cell plates and incubate for 72 hours.

-

Perform the cell viability assay as described above.

-

Data Analysis:

-

Normalize the data to the vehicle control (100% viability) and a background control (0% viability).

-

Plot the percentage of cell viability versus the log of the compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Experimental Workflow

The following diagram illustrates the workflow for the high-throughput screening and hit confirmation process.

References

- 1. mdpi.com [mdpi.com]

- 2. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Troubleshooting & Optimization

challenges in the stereoselective synthesis of Daphniyunnine B

Welcome to the Technical Support Center for the Stereoselective Synthesis of Daphniyunnine B. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging total synthesis. Below you will find frequently asked questions and detailed troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stereochemical challenges in the total synthesis of this compound?

The total synthesis of this compound presents several significant stereochemical hurdles. The core challenges revolve around the construction of its complex polycyclic skeleton, which includes multiple contiguous stereocenters. A key difficulty lies in the formation of the AC bicyclic skeleton which contains two vicinal all-carbon quaternary stereocenters at C5 and C8.[1][2] Controlling the relative and absolute stereochemistry during the formation of the various rings, such as the cis-fused bicyclic lactam, is also a major challenge.[1] Researchers have employed various strategies, including intramolecular reactions and carefully controlled reaction cascades, to address these issues.[2]

Q2: What are the key synthetic strategies for constructing the vicinal all-carbon quaternary stereocenters found in this compound and related alkaloids?

The construction of vicinal all-carbon quaternary stereocenters is a formidable task in organic synthesis due to steric hindrance.[3] For this compound's AC bicyclic skeleton, a successful approach has been the use of two sequential Claisen-type rearrangement reactions.[1] In the synthesis of the related alkaloid (+)-Daphmanidin E, a Claisen rearrangement was also used to form a quaternary center.[4] For other complex alkaloids like daphenylline, a different strategy involving a thia-Paternò–Büchi [2 + 2] photocycloaddition followed by stereospecific thietane reduction was employed to install a challenging quaternary methyl group.[5] These examples highlight that while challenging, a combination of classic and modern synthetic methods can be used to successfully create these congested stereocenters.